molecular formula C10H15ClN4O B8353736 (1-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

(1-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

Cat. No. B8353736
M. Wt: 242.70 g/mol
InChI Key: JKOAOORFAJWFIW-UHFFFAOYSA-N
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Patent
US06080750

Procedure details

To 2-amino-6-chloro-4-[[(1-hydroxymethyl-1-cyclobutyl)methyl]amino]pyrimidine (1.46 g, 6.0 mmol) were added ethanol (40 ml), cyclohexene (15 ml) and palladium hydroxide (0.2 g) in a nitrogen stream, and the mixture was refluxed for 2 hours. The reaction mixture was filtered and the solvent in the filtrate was distilled away under reduced pressure to give white amorphous crystals (1.34 g, quantitative).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)[CH:5]=[C:4](Cl)[N:3]=1.C1CCCCC=1>[OH-].[Pd+2].[OH-].C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)NCC1(CCC1)CO)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give white amorphous crystals (1.34 g, quantitative)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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